molecular formula C8H12O4 B13648758 Ethyl4-ethoxy-2-oxobut-3-enoate

Ethyl4-ethoxy-2-oxobut-3-enoate

Cat. No.: B13648758
M. Wt: 172.18 g/mol
InChI Key: XPBYGYFJOZXYOE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C8H12O4. It is a member of the ester family and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by its unique structure, which includes an ethoxy group and a keto group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-ethoxy-2-oxobut-3-enoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxy-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-ethoxy-2-oxobut-3-enoate is unique due to its combination of an ethoxy group and a keto group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 4-ethoxy-2-oxobut-3-enoate

InChI

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XPBYGYFJOZXYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C(=O)OCC

Origin of Product

United States

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